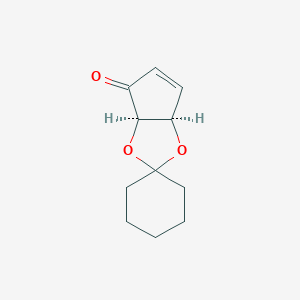![molecular formula C8H8N2O2 B139943 1-Methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 157587-58-1](/img/structure/B139943.png)
1-Methyl-1H-benzo[d]imidazole-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-benzo[d]imidazole-4,7-diol is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-4,7-diol can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of ortho-phenylenediamine with aldehydes in the presence of oxidizing agents such as sodium metabisulfite .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves multicomponent reactions under controlled conditions to ensure high yield and purity. The use of catalysts like metal triflates (e.g., scandium triflate) and solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) is common .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen and carbon atoms of the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-4,7-dione, while reduction could produce 1-methylbenzimidazole-4,7-diol derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-benzo[d]imidazole-4,7-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-4,7-diol involves its interaction with specific molecular targets and pathways. For instance, it can bind to the minor groove of DNA, forming hydrogen bonds and van der Waals interactions, which can inhibit DNA replication and transcription . Additionally, it may act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
2-Methylbenzimidazole: Similar structure with a methyl group at the 2-position instead of the 1-position.
4,7-Dihydroxybenzimidazole: Similar structure with hydroxyl groups at the 4 and 7 positions but without the methyl group.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-4,7-diol is unique due to the presence of both methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
157587-58-1 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3 |
InChI-Schlüssel |
ZTENTJNRKHDCMC-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
Kanonische SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
Synonyme |
1H-Benzimidazole-4,7-diol,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



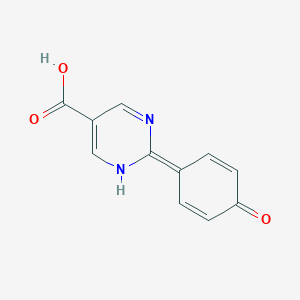

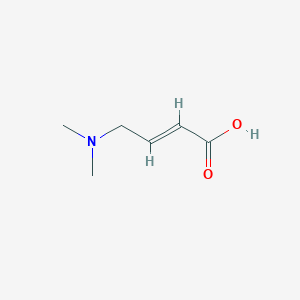

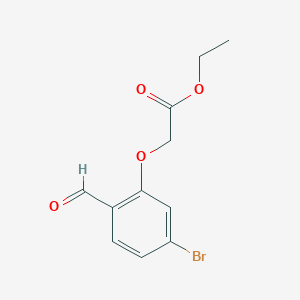

![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
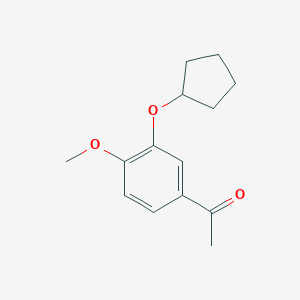
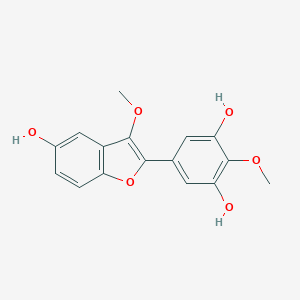
![Dihydro-4-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2(3H)-furanone](/img/structure/B139890.png)
